molecular formula C9H13ClN2 B3032003 1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride CAS No. 92403-21-9

1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride

Cat. No.: B3032003
CAS No.: 92403-21-9
M. Wt: 184.66 g/mol
InChI Key: NBGQNFOEUMXFQL-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H13N2Cl. It is a solid substance that is often used in early discovery research due to its unique chemical properties . This compound is characterized by the presence of an indene ring system fused with a hydrazine moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride typically involves the reaction of 2,3-dihydro-1H-indene with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride can be compared with similar compounds such as:

  • 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
  • 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride
  • 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique indene-hydrazine structure of this compound makes it particularly valuable for certain synthetic applications and research studies .

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-11-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9,11H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQNFOEUMXFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595621
Record name (2,3-Dihydro-1H-inden-2-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92403-21-9
Record name (2,3-Dihydro-1H-inden-2-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride
Reactant of Route 2
1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride
Reactant of Route 4
1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride
Reactant of Route 5
1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride
Reactant of Route 6
1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride

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